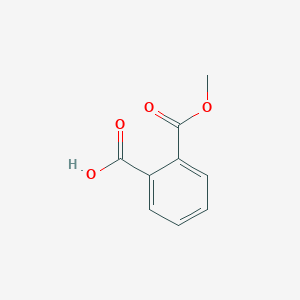

2-(Methoxycarbonyl)benzoic acid

Vue d'ensemble

Description

Le phtalate de monométhyle, également connu sous le nom de phtalate de méthyle et d'hydrogène, est un composé organique de formule moléculaire C₉H₈O₄. C'est un monoester de l'acide phtalique et il est couramment utilisé comme plastifiant dans diverses applications industrielles. Le phtalate de monométhyle est un métabolite des phtalates, qui sont largement utilisés dans la production de plastiques, de produits de soins personnels et d'autres biens de consommation .

Méthodes De Préparation

Le phtalate de monométhyle peut être synthétisé par estérification de l'anhydride phtalique avec du méthanol. La réaction implique généralement l'utilisation d'un catalyseur acide, tel que l'acide sulfurique, pour faciliter la formation de la liaison ester. Les conditions de réaction comprennent le chauffage du mélange à une température d'environ 60-70 °C et son maintien pendant plusieurs heures pour assurer une conversion complète .

Dans la production industrielle, le phtalate de monométhyle est souvent produit comme sous-produit lors de la fabrication d'autres esters de phtalate. Le procédé implique l'hydrolyse partielle du phtalate de diméthyle ou d'autres diesters, suivie d'une purification pour isoler l'ester monométhylique .

Analyse Des Réactions Chimiques

Le phtalate de monométhyle subit diverses réactions chimiques, notamment :

Hydrolyse : en présence d'eau et d'un catalyseur acide ou basique, le phtalate de monométhyle peut s'hydrolyser pour former de l'acide phtalique et du méthanol.

Oxydation : le phtalate de monométhyle peut être oxydé pour former de l'acide phtalique en utilisant de puissants agents oxydants tels que le permanganate de potassium ou l'acide chromique.

Réduction : la réduction du phtalate de monométhyle peut produire de l'acide phtalique et du méthanol, de manière similaire à l'hydrolyse mais dans des conditions différentes.

Substitution : Le phtalate de monométhyle peut subir des réactions de substitution nucléophile, où le groupe méthoxy est remplacé par d'autres nucléophiles.

Applications de la recherche scientifique

Le phtalate de monométhyle a plusieurs applications de recherche scientifique :

Études environnementales : Le phtalate de monométhyle est étudié pour ses voies de biodégradation et son impact environnemental, en particulier son rôle de perturbateur endocrinien et sa persistance dans divers milieux environnementaux.

Applications industrielles : Il est utilisé comme plastifiant dans la production de plastiques flexibles, de revêtements et de produits de soins personnels.

Mécanisme d'action

Le phtalate de monométhyle exerce ses effets principalement par son rôle de perturbateur endocrinien. Il interfère avec la synthèse, le transport et le métabolisme des hormones, ce qui entraîne des perturbations du système endocrinien. Le phtalate de monométhyle peut se lier aux récepteurs nucléaires dans divers tissus, affectant l'expression des gènes et les fonctions cellulaires. Ce mécanisme est particulièrement pertinent dans son impact sur la santé reproductive et les processus de développement neurologique .

Applications De Recherche Scientifique

Monomethyl phthalate has several scientific research applications:

Environmental Studies: Monomethyl phthalate is studied for its biodegradation pathways and environmental impact, particularly its role as an endocrine disruptor and its persistence in various environmental media.

Industrial Applications: It is used as a plasticizer in the production of flexible plastics, coatings, and personal care products.

Mécanisme D'action

Monomethyl phthalate exerts its effects primarily through its role as an endocrine disruptor. It interferes with hormone synthesis, transport, and metabolism, leading to disruptions in the endocrine system. Monomethyl phthalate can bind to nuclear receptors in various tissues, affecting gene expression and cellular functions. This mechanism is particularly relevant in its impact on reproductive health and neurodevelopmental processes .

Comparaison Avec Des Composés Similaires

Le phtalate de monométhyle est similaire à d'autres monoesters de phtalate, tels que le phtalate de monobutyle, le phtalate de monoéthyle et le phtalate de monobenzyle. Ces composés partagent des structures chimiques et des propriétés similaires, mais diffèrent par la longueur de leurs chaînes alkyles et leurs applications spécifiques. Le phtalate de monométhyle est unique en raison de sa structure relativement simple et de son utilisation répandue comme plastifiant et étalon analytique .

Composés similaires

- Phtalate de monobutyle

- Phtalate de monoéthyle

- Phtalate de monobenzyle

Le phtalate de monométhyle se distingue par ses applications spécifiques en chimie analytique et son rôle de métabolite dans les études environnementales et toxicologiques.

Activité Biologique

2-(Methoxycarbonyl)benzoic acid, also known as methyl 2-carboxybenzoate, is a benzoic acid derivative that has garnered interest in various fields of biological research. This compound features both a methoxycarbonyl group and a carboxylic acid, which contribute to its potential biological activities. Recent studies have explored its effects on various biological systems, including its role in enzyme modulation, cytotoxicity, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with molecular targets through hydrogen bonding and electrostatic interactions. These interactions can modulate various biochemical pathways, influencing enzyme activity and cellular responses. For instance, studies suggest that the compound may enhance the activity of proteolytic systems such as the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), which are crucial for maintaining cellular homeostasis and protein degradation .

Enzyme Modulation

Research indicates that this compound can act as a modulator of key enzymes involved in protein degradation. In particular, it has been shown to activate cathepsins B and L, which play significant roles in lysosomal protein catabolism. In cell-based assays, compounds derived from benzoic acid derivatives exhibited enhanced proteasomal activity, suggesting that this compound could be a candidate for developing novel modulators for therapeutic applications .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have demonstrated that derivatives of benzoic acid exhibit significant antibacterial and antifungal activities. The carboxylic acid moiety is essential for this activity, as it contributes to the compound's ability to penetrate microbial membranes and disrupt cellular functions .

Cytotoxicity and Antiproliferative Effects

Cytotoxicity assays have shown that this compound exhibits varying degrees of cytotoxic effects across different cell lines. For instance, in assays involving human foreskin fibroblasts and cancer cell lines such as Hep-G2 and A2058, the compound demonstrated minimal cytotoxicity at certain concentrations (1-10 µg/mL), indicating a potential therapeutic window for its use in cancer treatment .

Case Studies

Case Study 1: Proteasome Activation

A study evaluated the effects of this compound on proteasomal activity in human foreskin fibroblasts. The results indicated a significant increase in chymotrypsin-like activity at concentrations of 5 µM, suggesting that this compound could enhance protein degradation pathways critical for cellular health .

Case Study 2: Antimicrobial Screening

In another investigation focusing on antimicrobial properties, derivatives including this compound were screened against various pathogens. The results showed promising antibacterial activity against Gram-positive bacteria, highlighting the potential for developing new antimicrobial agents based on this scaffold .

Research Findings Summary

| Biological Activity | Findings |

|---|---|

| Enzyme Modulation | Activates cathepsins B and L; enhances UPP and ALP activities |

| Antimicrobial Activity | Significant antibacterial and antifungal effects; dependent on carboxylic acid moiety |

| Cytotoxicity | Minimal cytotoxicity observed in fibroblasts; potential therapeutic applications in cancer |

Propriétés

IUPAC Name |

2-methoxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNJSWIPFHMKRAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9040001 | |

| Record name | Monomethyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Monomethyl phthalate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002130 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4376-18-5 | |

| Record name | Monomethyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4376-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monomethyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004376185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MONOMETHYL PHTHALATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8281 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Monomethyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl hydrogen phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.252 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONOMETHYL PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2STT6D18JR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Monomethyl phthalate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002130 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

82 - 84 °C | |

| Record name | Monomethyl phthalate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002130 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the typical coordination mode of 2-(Methoxycarbonyl)benzoic acid in copper(II) complexes?

A1: this compound primarily acts as a bridging ligand through its carboxylate group in copper(II) complexes. Research reveals that it commonly coordinates to two copper(II) ions, forming dinuclear paddle-wheel structures. [, ] In these complexes, each copper(II) ion is coordinated by four carboxylate oxygen atoms from four MCBA ligands. [, ]

Q2: Besides the ligand itself, what other molecules have been observed coordinating to the copper centers in these complexes?

A2: Studies show that solvent molecules can also coordinate to the copper(II) ions in these complexes. For instance, in the complex [Cu2(MCBA)4(DMF)(CH3OH)·CH3OH], one copper ion is coordinated by a dimethylformamide (DMF) molecule, while the other copper ion is coordinated by a methanol molecule. [] In another example, the complex [Cu2(MCBA)4(H2O)2]·2H2O features water molecules coordinating to the copper centers. [, ]

Q3: How do these structural features impact the crystal packing in the solid state?

A3: The coordination modes of MCBA and solvent molecules contribute to the formation of supramolecular architectures in the crystal lattice. For example, in the [Cu2(MCBA)4(DMF)(CH3OH)·CH3OH] complex, O–H···O hydrogen bonds between the complex and solvent molecules lead to the formation of a one-dimensional chain structure. [] This highlights the role of non-covalent interactions in dictating the solid-state arrangement of these complexes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.